Cas no 5706-76-3 ([(e)-(3-nitrophenyl)methylideneamino]thiourea)

[(e)-(3-nitrophenyl)methylideneamino]thiourea structure
5706-76-3 structure
Product Name:[(e)-(3-nitrophenyl)methylideneamino]thiourea
CAS No:5706-76-3
MF:C8H8N4O2S
MW:224.239719390869
CID:1601337
PubChem ID:6864755
Update Time:2025-04-21

[(e)-(3-nitrophenyl)methylideneamino]thiourea Chemical and Physical Properties

Names and Identifiers

    • [(e)-(3-nitrophenyl)methylideneamino]thiourea
    • 3-Nitro-benzaldehyd-thiosemicarbazon
    • NSC76228
    • 3'-nitrobenzaldehyde thiosemicarbazone
    • m-nitrobenzaldehydethiosemicarbazone
    • 3-NO2-Hbtsc
    • ITH000390
    • 2-(3-nitrobenzylidene)hydrazinecarbothioamide
    • 3-Nitrobenzaldehyde thiosemicarbazone
    • F0777-0560
    • CCG-1808
    • 3-nitro-benzaldehyde thiosemicarbazone
    • AC1OARSI
    • (E)-2-(3-nitrobenzylidene)hydrazinecarbothioamide
    • CHEMBL193474
    • 3-Nitro-benzaldehyd-thiosemicarbazon; NSC76228; 3'-nitrobenzaldehyde thiosemicarbazone; m-nitrobenzaldehydethiosemicarbazone; 3-NO2-Hbtsc; ITH000390; 2-(3-nitrobenzylidene)hydrazinecarbothioamide; 3-Nitrobenzaldehyde thiosemicarbazone; F0777-0560; 3-nitrobenzaldehyde thiosemicarbazone; CCG-1808; 3-nitro-benzaldehyde thiosemicarbazone; AC1OARSI; (E)-2-(3-nitrobenzylidene)hydrazinecarbothioamide; CHEMBL193474;
    • AB00685168-01
    • (2E)-2-(3-nitrobenzylidene)hydrazinecarbothioamide
    • SR-01000009041-2
    • 1321617-34-8
    • NSC-76228
    • AKOS000304440
    • SCHEMBL13611411
    • (E)-2-(3-nitrobenzylidene)hydrazine-1-carbothioamide
    • AB01321485-02
    • SR-01000009041-3
    • SR-01000009041
    • STK730854
    • NCGC00328539-01
    • 3-Nitrobenzaldehyde thiosemicarbazone #
    • Hydrazinecarbothioamide, 2-[(3-nitrophenyl)methylene]-
    • [(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]THIOUREA
    • SR-01000009041-1
    • Hydrazinecarbothioamide, 2-[(3-nitrophenyl)methylene]-, (2E)-
    • BDBM50356190
    • [(E)-(3-nitrophenyl)methyleneamino]thiourea
    • MFCD00517418
    • LLRJOBJZEOGDLA-BJMVGYQFSA-N
    • 5706-76-3
    • Inchi: 1S/C8H8N4O2S/c9-8(15)11-10-5-6-2-1-3-7(4-6)12(13)14/h1-5H,(H3,9,11,15)/b10-5+
    • InChI Key: LLRJOBJZEOGDLA-BJMVGYQFSA-N
    • SMILES: S=C(N)N/N=C/C1C=CC=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 224.03694
  • Monoisotopic Mass: 224.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 128A^2

Experimental Properties

  • Density: 1.46
  • Boiling Point: 397.7°C at 760 mmHg
  • Flash Point: 194.3°C
  • Refractive Index: 1.679
  • PSA: 93.55
  • LogP: 2.37630
Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.